molecular formula C15H11ClN2O B6616054 3-(5-chloro-1H-indole-3-carbonyl)aniline CAS No. 1489739-71-0

3-(5-chloro-1H-indole-3-carbonyl)aniline

Cat. No. B6616054
CAS RN: 1489739-71-0
M. Wt: 270.71 g/mol
InChI Key: ZTDFUGJBRTVIHN-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-indole-3-carbonyl)aniline, commonly referred to as CICA, is a widely used chemical compound that is used in various research applications. CICA is a versatile molecule with a wide range of applications in the scientific community. CICA is a heterocyclic compound that is composed of an indole ring, a chlorine atom, and an aniline group. CICA is a unique molecule that has recently been used in various scientific research applications due to its unique properties.

Scientific Research Applications

CICA has recently been used in various scientific research applications due to its unique properties. CICA has been used in research related to the synthesis of various compounds, such as pyridines and quinolines. CICA has also been used in the synthesis of drugs, such as quinolones and indoles. Additionally, CICA has been used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

CICA has several different mechanisms of action that are dependent on the application. For example, in the synthesis of polymers, CICA acts as a cross-linking agent that helps to form polymers with strong bonds. In the synthesis of drugs, CICA acts as an inhibitor of certain enzymes, allowing for the synthesis of specific drugs. In the synthesis of dyes, CICA acts as a catalyst that helps to form the desired dye.
Biochemical and Physiological Effects
The biochemical and physiological effects of CICA are largely unknown due to a lack of research in this area. However, CICA has been shown to have some effects on the human body, such as the inhibition of certain enzymes and the modulation of certain metabolic pathways. Additionally, CICA has been shown to have some effects on the immune system, such as the inhibition of certain immune responses.

Advantages and Limitations for Lab Experiments

CICA has several advantages and limitations when used in laboratory experiments. One of the main advantages of using CICA is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, CICA is relatively stable and can be stored for long periods of time without degradation. However, CICA can be toxic if not handled correctly and should be handled with caution. Additionally, CICA can be difficult to work with in certain applications due to its reactivity.

Future Directions

The future of CICA is promising, with several potential applications in the scientific community. One potential application is in the synthesis of drugs, as CICA has been shown to have some effects on the human body. Additionally, CICA could be used in the development of new materials, such as polymers and dyes. Additionally, CICA could be used in the development of new catalysts and enzymes. Finally, CICA could be used in the development of new diagnostic tools, such as biomarkers and imaging agents.

Synthesis Methods

CICA can be synthesized in several different ways, depending on the desired product. One of the most common methods of synthesizing CICA is through the use of a Friedel-Crafts reaction. This reaction involves the reaction of an indole and an aniline in the presence of an acid catalyst. The reaction produces CICA and a byproduct of acetic acid. This method is relatively straightforward and is commonly used in the laboratory.

properties

IUPAC Name

(3-aminophenyl)-(5-chloro-1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-4-5-14-12(7-10)13(8-18-14)15(19)9-2-1-3-11(17)6-9/h1-8,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFUGJBRTVIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-1H-indole-3-carbonyl)aniline

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